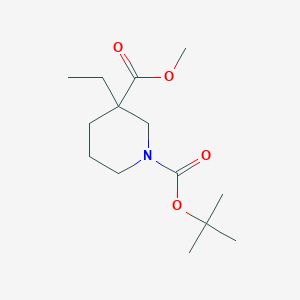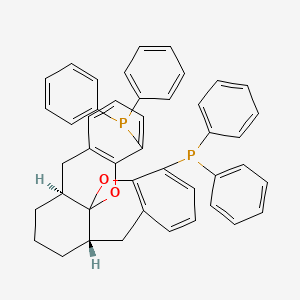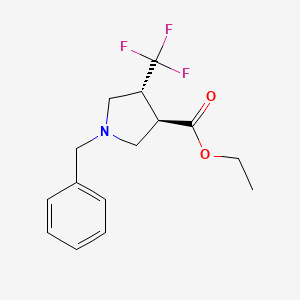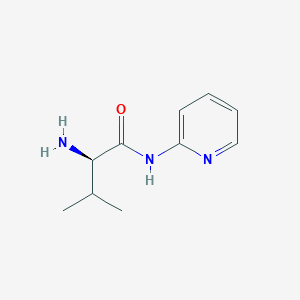![molecular formula C28H30O4 B3067776 2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 1501954-20-6](/img/structure/B3067776.png)
2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
Descripción general
Descripción
“2’,5’-Dibutoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a complex organic compound. It is related to the terphenyl group of compounds, which are aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups . The specific compound you’re asking about has additional functional groups: two butoxy groups and two carbaldehyde groups.
Molecular Structure Analysis
The molecular structure of “2’,5’-Dibutoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” can be inferred from its name and related compounds. It likely contains a terphenyl core (three connected benzene rings) with butoxy (C4H9O) groups attached at the 2’ and 5’ positions and carbaldehyde (CHO) groups attached at the 4 and 4’’ positions .Aplicaciones Científicas De Investigación
Polymer Synthesis : The compound has been used in the preparation of poly(3,4-dibutoxy-2,5-thienylene-vinylene) via titanium-induced dicarbonyl-coupling reactions, demonstrating high solubility in organic solvents and potential applications in electroconductivity and nonlinear optical susceptibility (Iwatsuki, Kubo, & Itoh, 1993).
Organic Synthesis : It has been involved in reactions with 2-naphthylamine and 1,3-diketones, leading to the synthesis of hexahydrobenzo[a]acridin-11-ones and azaindeno[1,2-b]phenanthren-12-one (Kozlov, Tarasevich, Vasilevskii, & Basalaeva, 2006).
Photophysical and Electrochemical Studies : The compound is used in the synthesis of alkynyl-functionalized pyrene derivatives, showing potential for organic optoelectronic applications like organic light-emitting devices (OLEDs) and fluorescent structure-property relationship investigations (Hu et al., 2013).
Catalysis and Reaction Mechanisms : It has been studied in the context of intramolecular Cannizzaro reactions, providing insights into reaction kinetics and mechanisms (Abbaszadeh & Bowden, 1990).
Material Science : The compound finds use in the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites, indicating potential applications in materials science, especially in the context of incorporating conjugated polymers into silica for various applications (Kubo et al., 2005).
Mecanismo De Acción
Target of Action
It is known that this compound has strong reductive and active properties , which suggests that it may interact with a variety of biological targets.
Mode of Action
Its strong reductive and active properties suggest that it may interact with its targets in a way that alters their function . This could involve binding to a specific site on the target molecule, triggering a change in its structure or function .
Biochemical Pathways
Given its reductive and active properties, it is plausible that it could influence a variety of biochemical processes .
Pharmacokinetics
Its solubility in organic solvents such as ether, alcohol, and ketone suggests that it may be well-absorbed and distributed in the body
Result of Action
Its strong reductive and active properties suggest that it may have a significant impact on the function of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
This would provide a more comprehensive understanding of how this compound interacts with biological systems and its potential applications in fields such as dye, pigment, and photosensitizer intermediates .
Propiedades
IUPAC Name |
4-[2,5-dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O4/c1-3-5-15-31-27-17-26(24-13-9-22(20-30)10-14-24)28(32-16-6-4-2)18-25(27)23-11-7-21(19-29)8-12-23/h7-14,17-20H,3-6,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDUPWWEKGSQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCC)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dibutoxy-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067711.png)
![12-Hydroxy-1,10-bis(triphenylsilyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067715.png)

![N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3067720.png)

![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067737.png)
![(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B3067743.png)




![(-)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B3067784.png)
